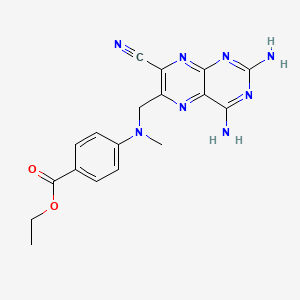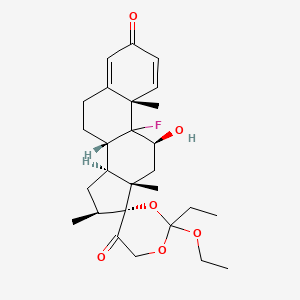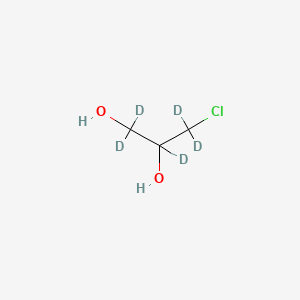
3-Chloro-1,2-propanediol-d5
概述
描述
3-Chloro-1,2-propanediol-d5, also known as this compound, is a stable isotope-labeled compound. It is a deuterated form of 3-chloro-1,2-propanediol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .
作用机制
Target of Action
It is known that this compound is used in the synthesis of other chemicals and in the manufacture of dye intermediates .
Mode of Action
It is used as a solvent and chemical intermediate , suggesting that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It is known to be involved in the synthesis of other chemicals , indicating that it may participate in various biochemical reactions.
Pharmacokinetics
It is known that exposure to this compound can occur in industrial/manufacturing facilities and laboratories involved in chemical synthesis . Workers risk exposure primarily through inhalation, skin, and eye contact .
Result of Action
3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol is genotoxic and can be toxic if swallowed or fatal if inhaled . It can cause serious eye damage . These effects suggest that the compound interacts with cellular components, potentially causing damage or alterations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol. , suggesting that it may be less harmful in an aquatic environment. In industrial or laboratory settings, exposure can occur, and protective measures should be taken .
生化分析
Cellular Effects
It is known to be toxic if swallowed or fatal if inhaled, and can cause serious eye damage This suggests that it may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its genotoxic properties , it may interact with DNA or other genetic material, potentially causing mutations or other changes in gene expression It could also interact with other biomolecules, leading to enzyme inhibition or activation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-propanediol-d5 typically involves the deuteration of 3-chloro-1,2-propanediol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually supplied as a neat liquid and stored under refrigeration to maintain its stability .
化学反应分析
Types of Reactions
3-Chloro-1,2-propanediol-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into deuterated alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated aldehydes or acids, while reduction can produce deuterated alcohols .
科学研究应用
3-Chloro-1,2-propanediol-d5 is widely used in scientific research, including:
Chemistry: It serves as a tracer in reaction mechanism studies and isotope dilution analysis.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the synthesis of deuterated compounds for various applications
相似化合物的比较
Similar Compounds
3-Chloro-1,2-propanediol: The non-deuterated form of the compound.
1,3-Dichloro-2-propanol: Another chlorinated propanediol with different substitution patterns.
2-Chloro-1,2-propanediol: A positional isomer with the chlorine atom at a different position
Uniqueness
The uniqueness of 3-Chloro-1,2-propanediol-d5 lies in its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise tracking and differentiation from non-deuterated compounds, making it invaluable in research settings .
属性
IUPAC Name |
3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWWUDQMAHNAQ-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745792 | |
| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-01-2 | |
| Record name | 3-Chloro(~2~H_5_)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 342611-01-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
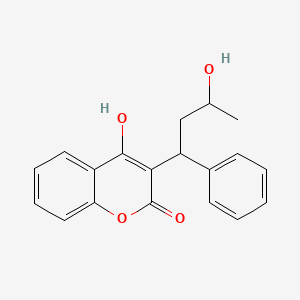
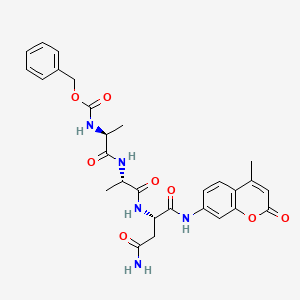
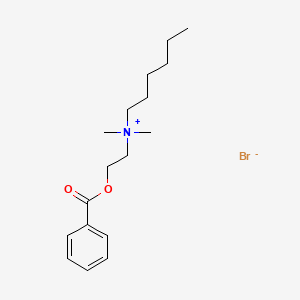
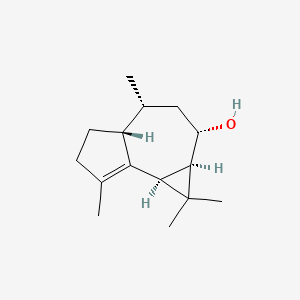
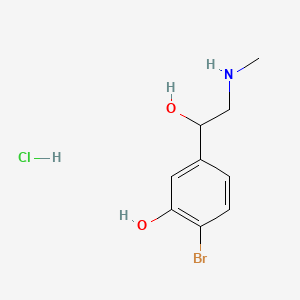
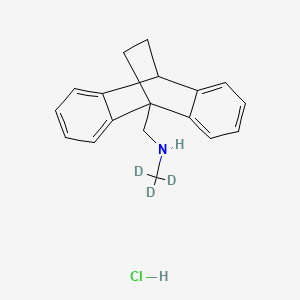

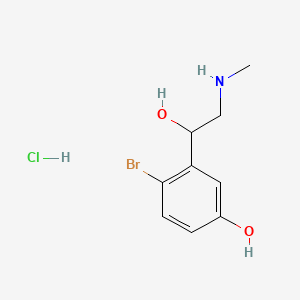
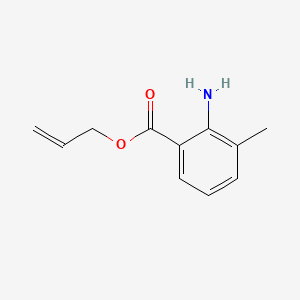

![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)
